Benzyl (2,2-dimethoxyethyl)carbamate
Overview
Description
Benzyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C12H17NO4 . It has a molecular weight of 239.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Benzyl (2,2-dimethoxyethyl)carbamate involves a reaction of aminoacetaldehyde dimethyl acetal with benzyl chloroformate . The reaction is carried out in toluene at 0°C with sodium hydroxide solution, and the mixture is warmed to room temperature over 4 hours . The yield of this reaction is reported to be 98% .Molecular Structure Analysis
The InChI code for Benzyl (2,2-dimethoxyethyl)carbamate is 1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) . This indicates the presence of a carbamate group attached to a benzyl group, with two methoxy groups attached to the ethyl group of the carbamate .Physical And Chemical Properties Analysis
Benzyl (2,2-dimethoxyethyl)carbamate is a solid or liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis of Acylated and Sulfonated Oxyenamides Benzyl (2,2-dimethoxyethyl)carbamate, also known as 2-(Cbz-amino)acetaldehyde Dimethyl Acetal, is utilized as a building block in the synthesis of acylated and sulfonated oxyenamides. These compounds have potential applications in various fields, including medicinal chemistry and materials science due to their unique chemical properties .
Development of Fluorescent Substrates
This compound has been used in research to develop fluorescent substrates for enzymes like aldehyde dehydrogenase. Such substrates are valuable tools in biochemical assays and diagnostic tests, allowing for the visualization and quantification of enzyme activity .
Chitosan-Dendrimer Hybrids
It has been employed in the preparation of chitosan-dendrimer hybrids with functional groups such as carboxyl, ester, and poly(ethylene glycol). These hybrids can be used in drug delivery systems, tissue engineering, and other biomedical applications due to their biocompatibility and functional versatility .
Transcarbamation and Amidation Reactions
Benzyl carbamate derivatives are used in transcarbamation and amidation reactions. These reactions are crucial in organic synthesis for the production of amides from carbamates, which are important intermediates in pharmaceuticals and agrochemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The hazard statements associated with the compound include H302, which indicates harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Mechanism of Action
Target of Action
It is used for deacetylation in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate .
Mode of Action
It is known to participate in reactions involving deacetylation .
Biochemical Pathways
The compound is involved in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate . These are key intermediates in glycolysis and other metabolic pathways.
Action Environment
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation .
properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVZHZJVANCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cbz-amino)acetaldehyde Dimethyl Acetal |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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